Sulfo-Cyanine5 dUTP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

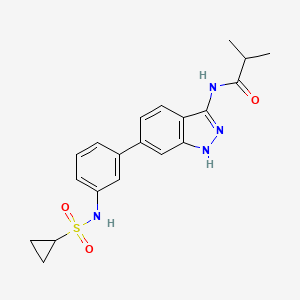

Sulfo-Cyanine5 dUTP (deoxyuridine triphosphate) is a modified nucleoside triphosphate for the enzymatic labeling of DNA. The triphosphate is an analog of Cy5-dUTP. However, unlike aminoallyl dUTP directly modified with dye, this triphosphate contains a longer linker arm that increases the efficiency of its incorporation by usual polymerases, like Taq polymerase.

Scientific Research Applications

1. Amplification and Detection in Molecular Biology

Sulfo-Cyanine5 dUTP is used in molecular biology for the detection of low-concentration molecules through rolling circle amplification (RCA). This method achieves sensitivity by amplifying the signal through nucleic acid magnification. Sulfo-Cyanine5 dUTP, along with other fluorescently labeled nucleotides, is incorporated into RCA products for effective detection. This application demonstrates the effectiveness of sulfo-cyanine5 dUTP in enhancing the visualization of nucleic acids in various molecular biology techniques (Goryunova et al., 2021).

2. Labeling of DNA for Fluorescence In Situ Hybridization (FISH)

In fluorescence in situ hybridization (FISH), sulfo-cyanine5 dUTP is used as a label for DNA probes. These labeled dUTP analogs, such as Cy3-dUTP and Cy5-dUTP, serve as efficient substrates for DNA polymerases, enabling their incorporation into DNA probes through various methods like nick translation and random priming. This application facilitates multicolor, multisequence analysis in research and clinical diagnostics without secondary detection reagents (Yu et al., 1994).

3. Studying Fluorescence Properties and Photophysics in Nucleic Acids

Sulfo-cyanine5 dUTP is significant in studying the fluorescence and photophysical properties of cyanine dyes when attached to nucleic acids. Research on these properties provides insights into the behavior of cyanine dyes in different biological environments, aiding in the development of more effective fluorescent probes for DNA and RNA studies (Sanborn et al., 2007).

properties

Product Name |

Sulfo-Cyanine5 dUTP |

|---|---|

Molecular Formula |

C50H60Li4N6O22P3S2- |

Molecular Weight |

1281.85 |

IUPAC Name |

N/A |

InChI |

InChI=1S/C50H65N6O22P3S2/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64/h6,9-10,17-18,21-24,28-29,31,40-41,46H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H,51,58)(H,52,59)(H,65,66)(H,67,68)(H,53,60,61)(H2,62,63,64)(H,69,70,71)(H,72,73,74)/p-5/t40-,41-,46-/m1/s1 |

InChI Key |

HGMIQSOJZMEYFB-COJWHQBCSA-I |

SMILES |

O=C(NC1=O)C(C#CCNC(CCCCCNC(CCCCC[N+]2=C(/C=C/C=C/C=C3N(C)C(C=CC(S(=O)([O-])=O)=C4)=C4C/3(C)C)C(C)(C)C5=CC(S(=O)([O-])=O)=CC=C52)=O)=O)=CN1[C@H]6C[C@@H]([O-])[C@@H](COP(OP(OP([O-])(O)=O)([O-])=O)([O-])=O)O6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.